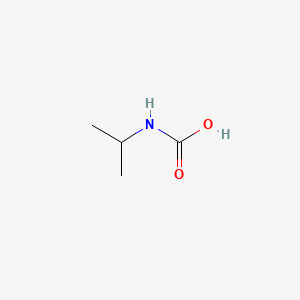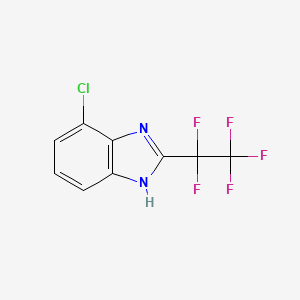![molecular formula C20H22ClN3O2 B13882404 tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate](/img/structure/B13882404.png)
tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydropyridine-1(2H)-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is a complex organic compound with a unique structure that combines a pyrimidine ring with a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyrimidine ring, followed by the introduction of the chlorophenyl group. The final step involves the formation of the pyridine ring and the attachment of the tert-butyl ester group. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted pyrimidine-pyridine compounds.
科学研究应用
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting enzyme activity or modulating receptor function. This interaction is often mediated by hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
4-tert-butyl-3-chlorophenol: Shares the tert-butyl and chlorophenyl groups but lacks the pyrimidine and pyridine rings.
Pyrimidine-derived indole ribonucleosides: Contains the pyrimidine ring but differs in the overall structure and functional groups.
Uniqueness
Tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate is unique due to its combination of a pyrimidine ring with a pyridine ring, along with the presence of a tert-butyl ester group. This unique structure imparts specific chemical and biological properties that distinguish it from other compounds.
属性
分子式 |
C20H22ClN3O2 |
|---|---|
分子量 |
371.9 g/mol |
IUPAC 名称 |
tert-butyl 4-[2-(3-chlorophenyl)pyrimidin-5-yl]-3,6-dihydro-2H-pyridine-1-carboxylate |
InChI |
InChI=1S/C20H22ClN3O2/c1-20(2,3)26-19(25)24-9-7-14(8-10-24)16-12-22-18(23-13-16)15-5-4-6-17(21)11-15/h4-7,11-13H,8-10H2,1-3H3 |
InChI 键 |
CNUOPFMIKUAAOQ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CN=C(N=C2)C3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Tert-butyl 4-[cyclopropyl(propanoyl)amino]piperidine-1-carboxylate](/img/structure/B13882328.png)
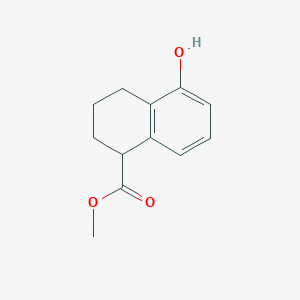
![2-[3-[(2-Methylpropan-2-yl)oxycarbonylamino]phenyl]ethyl methanesulfonate](/img/structure/B13882336.png)
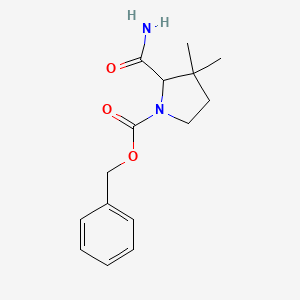


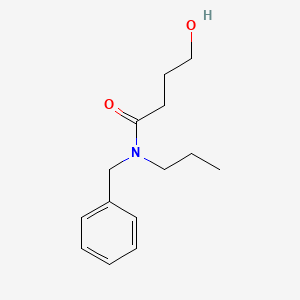
![2-[(2,4-Difluorophenoxy)methyl]-3-methyl-7-nitroquinazolin-4-one](/img/structure/B13882370.png)
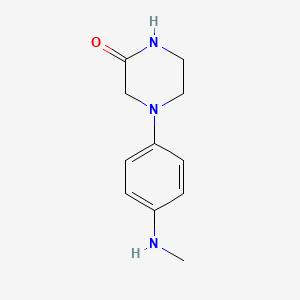
![4-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B13882377.png)
![N-[3-(dimethylaminomethylidene)-4-oxothiochromen-6-yl]acetamide](/img/structure/B13882382.png)
![Ethyl 4-[(4-chloropyridin-2-yl)amino]butanoate](/img/structure/B13882398.png)
